N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety, an indole core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with benzaldehydes under microwave irradiation . This method is efficient and yields high purity products. Another method involves the use of Amberlyst A-26 thiosulfate resin and diisopropylaminomethyl resin (PS-DIEA) to remove excess reagents and byproducts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes . Molecular docking studies have shown that this compound can bind to various bacterial receptors, enhancing its antibacterial efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione: Known for its antibacterial properties.
6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its indole core and benzothiazole moiety make it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C22H22N4O4S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H22N4O4S/c1-29-16-9-10-17(30-2)20-13(16)12-15(24-20)21(28)23-11-5-8-19(27)26-22-25-14-6-3-4-7-18(14)31-22/h3-4,6-7,9-10,12,24H,5,8,11H2,1-2H3,(H,23,28)(H,25,26,27) |
InChI Key |
VXLRVLPUDPDTNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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